4-[(3-Fluorophenyl)methoxy]benzaldehyde, also known as 4-(3-fluorobenzyloxy)benzaldehyde, is an organic compound with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol. It appears as a white to almost white crystalline solid with a melting point ranging from 46.0 to 50.0 °C and a boiling point of approximately 265 °C at reduced pressure. The compound is soluble in methanol and is typically stored under inert gas conditions at temperatures between 2-8 °C to maintain stability .
The primary reaction involving 4-[(3-Fluorophenyl)methoxy]benzaldehyde is its synthesis from 4-hydroxybenzaldehyde and 3-fluorobenzyl bromide. This reaction typically occurs in the presence of potassium carbonate and acetone at elevated temperatures (around 60 °C) for several hours, followed by purification through column chromatography . The compound can also participate in various organic reactions, including condensation reactions and electrophilic aromatic substitutions, due to the presence of both aldehyde and ether functional groups.
The synthesis method for 4-[(3-Fluorophenyl)methoxy]benzaldehyde involves the following steps:
4-[(3-Fluorophenyl)methoxy]benzaldehyde serves primarily as an intermediate in organic synthesis and pharmaceutical development. It is used in the production of various chemical compounds, including those that may have therapeutic applications in treating neurological disorders . Its unique structure makes it valuable for further modifications in drug design.
Interaction studies involving 4-[(3-Fluorophenyl)methoxy]benzaldehyde primarily focus on its role as an intermediate in drug synthesis. It has been noted that compounds derived from this structure can interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy . Further research is needed to fully elucidate its interactions within biological systems.
Several compounds share structural similarities with 4-[(3-Fluorophenyl)methoxy]benzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇FO₃ | Contains additional hydroxyl and methoxy groups |
4-(2-Fluorophenyl)methoxybenzaldehyde | C₁₄H₁₁F₂O₂ | Different fluorine position affecting reactivity |
4-(3-Chlorophenyl)methoxybenzaldehyde | C₁₄H₁₁ClO₂ | Substituted chlorine instead of fluorine |
Benzaldehyde | C₇H₆O | Simplest form lacking fluorine or methoxy groups |
The uniqueness of 4-[(3-Fluorophenyl)methoxy]benzaldehyde lies in its specific combination of a fluorinated phenyl group and a methoxy substituent on the benzaldehyde ring, which may confer distinct chemical properties and biological activities compared to its analogs .
4-[(3-Fluorophenyl)methoxy]benzaldehyde possesses multiple systematic and common names that reflect its structural complexity and diverse applications in chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[(3-fluorophenyl)methoxy]benzaldehyde, which accurately describes the substitution pattern and functional groups present in the molecule. Alternative designations commonly encountered in chemical databases and literature include 4-(3-fluorobenzyloxy)benzaldehyde, which emphasizes the benzyloxy linkage between the two aromatic rings. The compound is also referred to as 4-((3-fluorophenyl)methoxy)benzaldehyde in various chemical catalogs and research publications.
The Chemical Abstracts Service has assigned this compound the registry number 66742-57-2, which serves as a unique identifier across global chemical databases. Additional nomenclature variations include Benzaldehyde, 4-[(3-fluorophenyl)methoxy]-, which follows the Chemical Abstracts indexing convention of placing the parent structure first followed by substituent descriptions. In pharmaceutical literature, particularly related to Safinamide synthesis, the compound is frequently designated as Safinamide Intermediate 1, reflecting its crucial role in the synthetic pathway to this important neurological medication.
The molecular formula C₁₄H₁₁FO₂ provides a concise representation of the compound's elemental composition, indicating the presence of fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and two oxygen atoms. This formula corresponds to a molecular weight of 230.23 grams per mole, establishing important physical parameters for synthetic planning and analytical characterization. The InChI (International Chemical Identifier) key DNKSIIHRKWTIRH-UHFFFAOYSA-N serves as a standardized digital fingerprint for unambiguous compound identification across computational chemistry platforms.
The development of 4-[(3-Fluorophenyl)methoxy]benzaldehyde emerged from the broader expansion of fluorinated aromatic chemistry during the late twentieth and early twenty-first centuries. Fluorinated organic compounds gained prominence due to their unique electronic properties and enhanced metabolic stability in pharmaceutical applications. The specific synthesis and characterization of this compound became particularly relevant with the development of Safinamide as a therapeutic agent for Parkinson disease treatment. Patent literature from the pharmaceutical industry indicates that systematic investigation of fluorinated benzaldehyde derivatives intensified during the 2000s as researchers sought to optimize the synthetic pathways to neurologically active compounds.
The compound's emergence in chemical literature coincided with advances in fluorine chemistry and improved synthetic methodologies for introducing fluorine atoms into aromatic systems. Early synthetic approaches likely involved traditional nucleophilic aromatic substitution reactions, but modern synthetic strategies have evolved to incorporate more efficient catalytic processes and milder reaction conditions. The development of reliable synthetic routes to 4-[(3-Fluorophenyl)methoxy]benzaldehyde has been driven by its utility as a versatile intermediate in pharmaceutical synthesis, particularly for compounds targeting the central nervous system.
Industrial interest in this compound has grown significantly due to its role in the commercial production of Safinamide mesylate, which received regulatory approval for Parkinson disease treatment. This commercial significance has led to the development of scalable synthetic processes that prioritize yield, purity, and economic efficiency. Multiple chemical suppliers now offer high-purity samples of the compound, reflecting its established importance in both research and industrial applications. The compound's historical trajectory demonstrates the evolution from a specialized research chemical to an important industrial intermediate with significant therapeutic implications.
4-[(3-Fluorophenyl)methoxy]benzaldehyde occupies a prominent position in synthetic organic chemistry due to its unique combination of functional groups and its versatility as a synthetic intermediate. The compound serves as a critical building block in the preparation of complex pharmaceutical molecules, most notably in the synthesis of Safinamide, where it functions as an essential precursor in the formation of the final therapeutic agent. The aldehyde functional group provides a reactive site for various transformations, including reductive amination reactions that are fundamental to the construction of amino acid derivatives and related pharmaceutical compounds.
The structural features of this compound make it particularly valuable for investigating the effects of fluorine substitution on organic reactivity and biological activity. The fluorine atom in the meta position of the phenyl ring introduces significant electronic effects that can influence both the reactivity of the aldehyde group and the overall pharmacological properties of derived compounds. This electronic modulation has proven crucial in optimizing the therapeutic profile of Safinamide and related neurological agents. The methoxy linkage between the aromatic rings provides conformational flexibility while maintaining sufficient rigidity for specific biological recognition patterns.
Synthetic applications of 4-[(3-Fluorophenyl)methoxy]benzaldehyde extend beyond pharmaceutical chemistry to include materials science and advanced organic synthesis. The compound serves as a precursor for the preparation of various fluorinated organic materials that exhibit enhanced thermal stability and unique optical properties. Research groups have utilized this compound in the development of novel synthetic methodologies, particularly those involving fluorinated aromatic systems and aldehyde transformations. The compound's well-defined structure and accessible synthesis make it an excellent substrate for testing new catalytic processes and reaction conditions.
4-[(3-Fluorophenyl)methoxy]benzaldehyde belongs to a broader family of substituted benzaldehyde derivatives that exhibit varying patterns of halogen substitution and ether linkages. Comparison with closely related compounds provides valuable insights into structure-property relationships and synthetic utility. The 4-[(4-Fluorophenyl)methoxy]benzaldehyde isomer, bearing fluorine in the para position rather than meta, represents the most structurally similar compound and offers direct comparison of positional effects on chemical and biological properties. This para-substituted analog exhibits different electronic characteristics due to the altered resonance interactions between the fluorine substituent and the aromatic system.
Structural analysis reveals that the meta-fluorine substitution in 4-[(3-Fluorophenyl)methoxy]benzaldehyde creates a different electronic environment compared to other fluorinated benzaldehyde derivatives. The 3-fluoro-4-methoxybenzaldehyde represents another important comparison compound, where the fluorine and methoxy groups are positioned on the same aromatic ring rather than connected through a methylene bridge. This structural variation significantly alters the conformational flexibility and electronic distribution within the molecule, leading to different reactivity patterns and biological activities.
Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |
---|---|---|---|---|
4-[(3-Fluorophenyl)methoxy]benzaldehyde | 66742-57-2 | C₁₄H₁₁FO₂ | 230.23 g/mol | 46-50°C |
4-[(4-Fluorophenyl)methoxy]benzaldehyde | 56442-17-2 | C₁₄H₁₁FO₂ | 230.23 g/mol | Not specified |
3-Fluoro-4-methoxybenzaldehyde | 351-54-2 | C₈H₇FO₂ | 154.14 g/mol | 34-35°C |
4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 g/mol | Not specified |
The comparison extends to simpler fluorinated benzaldehyde derivatives such as 4-fluorobenzaldehyde, which lacks the methoxy linkage entirely. This structural simplification removes the conformational complexity introduced by the ether bridge while maintaining the fluorine substitution pattern. The reduced molecular complexity of 4-fluorobenzaldehyde results in different physical properties, including altered solubility characteristics and thermal behavior. These differences highlight the significant impact of the methoxy linkage on the overall molecular properties and synthetic utility of the compound.
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